molecular formula C21H27F3N4O4S B2392326 1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine CAS No. 2097934-46-6

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

Cat. No. B2392326
M. Wt: 488.53
InChI Key: VUVFPNKEWUFQRF-UHFFFAOYSA-N
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Description

This compound is a bipiperidine derivative, which means it contains two piperidine rings. Piperidine is a common motif in many pharmaceuticals and natural products due to its ability to readily form stable heterocyclic compounds. The compound also contains a trifluoromethyl group attached to a pyridine ring, which could potentially increase its lipophilicity and metabolic stability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the two piperidine rings, the sulfonyl group, and the trifluoromethylated pyridine ring. These functional groups could potentially engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and permeability .

Scientific Research Applications

Synthesis and Structural Analysis

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is involved in complex synthesis processes and structural analyses in organic chemistry. For instance, in the synthesis of dimethyl sulfomycinamate, a product of sulfomycin family of thiopeptide antibiotics, a similar compound is used as a key intermediate (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005). Additionally, studies on pyridinium-derived N-heterocyclic carbene complexes of platinum involve similar compounds, showcasing their relevance in exploring ligand substitution kinetics and molecular structures (Owen, Labinger, & Bercaw, 2004).

Catalysis and Photocatalysis

Compounds with structural similarities are used in catalysis and photocatalysis research. For example, rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands, including a pyridine moiety bound to an oxazoline ring, have been synthesized for CO2 reduction. The catalytic cycle analysis for these complexes in acetonitrile supports C-O bond cleavage as the rate-determining step (Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles‐Boza, 2017).

Drug Synthesis

In pharmaceutical chemistry, similar compounds are used as intermediates in the synthesis of drugs. The preparation of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, a drug used for gastroesophageal reflux disease, involves the use of related chemical structures (Gilbile, Bhavani, & Vyas, 2017).

Material Science

In the field of material science, these types of compounds contribute to the development of novel materials. For instance, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers have applications due to their solubility, thermal stability, and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activity. It could also be interesting to explore the effects of modifying its structure on these properties .

properties

IUPAC Name

3,5-dimethyl-4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O4S/c1-14-20(15(2)32-26-14)33(29,30)28-11-5-17(6-12-28)27-9-7-18(8-10-27)31-19-4-3-16(13-25-19)21(22,23)24/h3-4,13,17-18H,5-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVFPNKEWUFQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine

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